N-Nonyl-N'-octylthiourea

Description

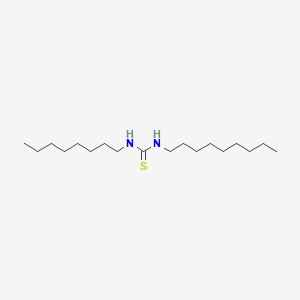

N-Nonyl-N'-octylthiourea is a thiourea derivative characterized by two distinct alkyl substituents: a nonyl group (C₉H₁₉) and an octyl group (C₈H₁₇). Thioureas, in general, are organosulfur compounds with the formula (R¹R²N)(R³R⁴N)C=S, where R groups can vary widely, influencing their chemical and biological properties.

The nonyl and octyl groups in the target compound likely modulate its steric and electronic profiles, affecting interactions with biological targets or materials.

Properties

CAS No. |

62552-17-4 |

|---|---|

Molecular Formula |

C18H38N2S |

Molecular Weight |

314.6 g/mol |

IUPAC Name |

1-nonyl-3-octylthiourea |

InChI |

InChI=1S/C18H38N2S/c1-3-5-7-9-11-13-15-17-20-18(21)19-16-14-12-10-8-6-4-2/h3-17H2,1-2H3,(H2,19,20,21) |

InChI Key |

BVEXOHODEKPDBR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCNC(=S)NCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nonyl-N’-octylthiourea typically involves the reaction of nonylamine and octylamine with thiourea. The reaction is carried out in an aqueous medium, often under reflux conditions. The general procedure involves mixing the amines with thiourea in the presence of a suitable solvent, such as ethanol, and heating the mixture to facilitate the reaction .

Industrial Production Methods

Industrial production of N-Nonyl-N’-octylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-Nonyl-N’-octylthiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

Substitution: The nonyl and octyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum, and are carried out under inert atmospheres.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various alkyl or aryl thiourea derivatives.

Scientific Research Applications

N-Nonyl-N’-octylthiourea has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the formulation of lubricants and as an additive in the production of polymers

Mechanism of Action

The mechanism of action of N-Nonyl-N’-octylthiourea involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzymes, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Alkyl vs. Aromatic Substituents

- N-Nonyl-N'-octylthiourea: Features two linear alkyl chains (C₉ and C₈).

- N-Benzoyl-N′-4-cyanophenyl thiourea (): Incorporates aromatic (benzoyl) and electron-withdrawing (cyano) groups. These substituents enable redox activity, as demonstrated by cyclic voltammetry (CV) curves showing distinct reduction potentials for nitro (-0.8 V) and cyano (-1.2 V) groups .

- N-Allyl-N'-(4-chlorophenyl)thiourea () : Combines an allyl group with a chlorophenyl ring. The chlorine atom introduces electronegativity, affecting hydrogen-bonding interactions and metal-binding affinity .

Hybrid Substituents

- N-(4-Hydroxy-3-methoxybenzyl)-N'-octylthiourea (): Merges a phenolic moiety (hydroxy-methoxybenzyl) with an octyl chain. The polar hydroxyl group facilitates hydrogen bonding, critical for receptor agonism in capsaicin-like analgesics .

Physicochemical Properties

Analgesic Potential

Antimicrobial and Metal-Binding Properties

- N-Benzoyl/4-nitrobenzoyl thioureas () : Demonstrated antibacterial activity against Gram-positive bacteria (MIC = 8–32 µg/mL) due to the nitro group’s electron-deficient nature, enhancing interactions with microbial enzymes .

- N-Allyl-N'-(4-chlorophenyl)thiourea : The chlorophenyl group enhances metal chelation, useful in extracting heavy metals like Cu²⁺ (log K = 5.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.